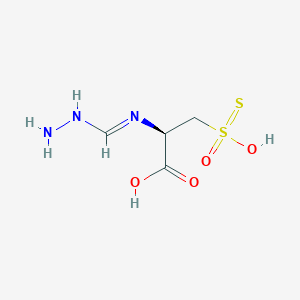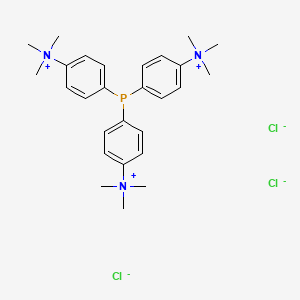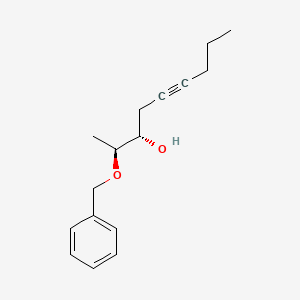![molecular formula C6H4FN B14260617 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 188708-95-4](/img/structure/B14260617.png)
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-azabicyclo[41This process stabilizes the highly strained cyclopropene structure, making it possible to characterize the compound in argon matrices at cryogenic temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and the complexity of its synthesis. The production typically requires advanced laboratory techniques and controlled environments to ensure the stability and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also be performed, although the specific conditions and reagents required are less commonly documented.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve low temperatures and inert atmospheres to prevent decomposition of the highly strained structure .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield cycloheptatetraene derivatives, while substitution reactions can produce a range of fluorinated or non-fluorinated bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, although specific applications in biology are still under investigation.
Wirkmechanismus
The mechanism of action of 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene involves its ability to undergo heavy-atom tunneling, which limits its lifetime and observability. This tunneling effect is crucial in the rearrangement of phenylcarbene to cycloheptatetraene derivatives . The fluorine substituents play a significant role in stabilizing the compound and slowing down the tunneling rearrangement, allowing for its characterization and study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Difluorobicyclo[4.1.0]hepta-2,4,6-triene: Similar in structure but with two fluorine atoms, this compound also exhibits heavy-atom tunneling and is used in similar research applications.
3-(Methylthio)-7-azabicyclo[4.1.0]hepta-2,4,6-triene: This compound features a methylthio group instead of a fluorine atom and undergoes similar rearrangement reactions.
Uniqueness
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its single fluorine substituent, which provides a balance between stability and reactivity. This makes it an ideal candidate for studying the effects of fluorine substitution on the reactivity and stability of strained bicyclic systems .
Eigenschaften
CAS-Nummer |
188708-95-4 |
|---|---|
Molekularformel |
C6H4FN |
Molekulargewicht |
109.10 g/mol |
IUPAC-Name |
4-fluoro-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H4FN/c7-4-1-2-5-6(3-4)8-5/h1-3,6H |
InChI-Schlüssel |
CJASSXAEWPECDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC2C=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)


![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)






![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)

